Methoxy Position: Meta, Ortho, Para Comparison
The meta‑methoxy substitution pattern on the phenyl ring differentiates the target compound from its ortho‑ and para‑methoxy isomers. In related arylpiperazines, ortho‑methoxyphenylpiperazine (oMPP) demonstrates high 5‑HT1A affinity (Ki ≈ 10 nM) and marked selectivity over 5‑HT2A/2C (Ki > 1000 nM, >100‑fold) . Meta‑substituted chlorophenylpiperazine (mCPP), by contrast, binds both 5‑HT1A and 5‑HT2 receptors with comparable affinity . While direct receptor binding data for the 3‑methoxy cyclopropylcarbonyl piperazine series have not been published, the SAR established for simpler phenylpiperazines supports the expectation that the 3‑methoxy isomer will exhibit a distinct receptor selectivity profile compared to the 2‑methoxy isomer .
| Evidence Dimension | 5‑HT1A receptor binding affinity (Ki) and selectivity vs 5‑HT2A/2C |
|---|---|
| Target Compound Data | No published direct data for 3‑methoxy cyclopropylcarbonyl piperazine hydrochloride |
| Comparator Or Baseline | ortho‑Methoxyphenylpiperazine (oMPP): Ki(5‑HT1A) ≈ 10 nM; Ki(5‑HT2A/2C) > 1000 nM. meta‑Chlorophenylpiperazine (mCPP): high affinity at both 5‑HT1A and 5‑HT2 receptors |
| Quantified Difference | >100‑fold selectivity difference between ortho‑ and meta‑substituted analogs in the phenylpiperazine class (qualitative inference for target compound) |
| Conditions | Radioligand displacement assays using cloned human 5‑HT receptor subtypes expressed in HEK293 cells |
Why This Matters
The substitution position dictates receptor subtype selectivity, directly impacting the compound’s utility in CNS target profiling and its procurement value for specific receptor‑focused research programs.
- [1] ortho-Methoxyphenylpiperazine. Wikipedia, 2024. Available at: https://en.m.wikipedia.org/wiki/Ortho-Methoxyphenylpiperazine (accessed May 2026). View Source
- [2] Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines. Semantic Scholar, 1997. Available at: https://www.semanticscholar.org/ (accessed May 2026). View Source
